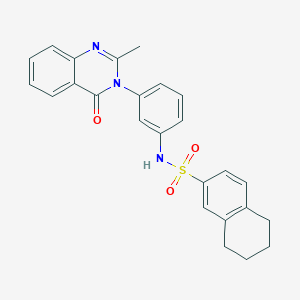
N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-5,6,7,8-四氢萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . It also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by various functional group transformations to introduce the phenyl, tetrahydronaphthalene, and sulfonamide moieties. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the phenyl and tetrahydronaphthalene moieties could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would depend on various factors, including the specific conditions and reagents used in the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance its water solubility, while the multiple ring structures could increase its lipophilicity .科学研究应用
Antioxidant Properties
Quinazolinone derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of a 4-oxo group and the potential for various substitutions make these compounds effective free radical scavengers .
NMDA Receptor Antagonism
Compounds with a quinazolinone core have been characterized as potential NMDA receptor antagonists. This application is significant in neurological research, particularly for conditions like epilepsy and neurodegenerative diseases .
Antimicrobial Activity
The structural complexity of quinazolinones allows for antimicrobial activity against a range of pathogens. Research has shown that these compounds can be more effective against Gram-positive bacteria, making them valuable in the development of new antibiotics .
Anticancer Activity
Quinazolinone derivatives have been synthesized and tested for their antitumor properties. Some derivatives have shown potent inhibitory activity against cancer cell lines, such as breast cancer cells, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition
The quinazolinone scaffold is versatile and can be modified to target various enzymes. This is particularly useful in designing inhibitors for enzymes that are therapeutic targets in diseases like hypertension and diabetes .
Nanoparticle Synthesis
Quinazolinone derivatives have been utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery, imaging, and as catalysts in chemical reactions due to their controlled size and surface properties .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-17-26-24-12-5-4-11-23(24)25(29)28(17)21-10-6-9-20(16-21)27-32(30,31)22-14-13-18-7-2-3-8-19(18)15-22/h4-6,9-16,27H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYWSQOOYALKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

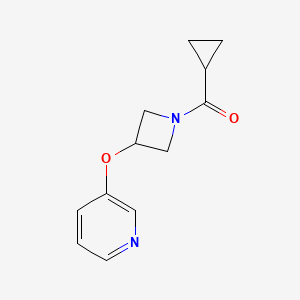
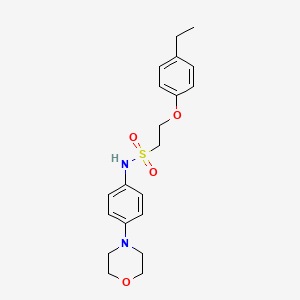
![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)
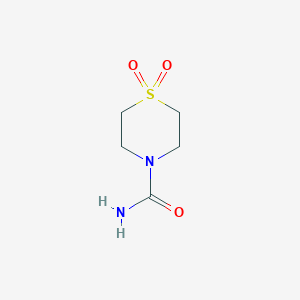


![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)
![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)

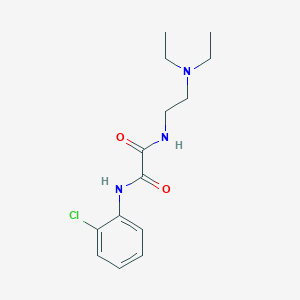
![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)
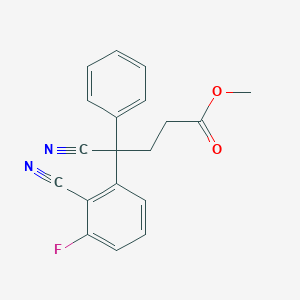
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)